molecular formula C22H17N3O4S B2838759 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895018-78-7

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2838759
CAS No.: 895018-78-7
M. Wt: 419.46
InChI Key: UAQOQXALYZUCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core fused to a [1,3]dioxolo ring at positions 4,5-f, with substitutions at the 6-position. The primary functional groups include a 4-methoxybenzamide moiety and a pyridin-3-ylmethyl group attached to the nitrogen of the benzamide. The pyridinylmethyl substituent may enhance solubility or receptor-binding interactions compared to simpler analogs.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-27-16-6-4-15(5-7-16)21(26)25(12-14-3-2-8-23-11-14)22-24-17-9-18-19(29-13-28-18)10-20(17)30-22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOQXALYZUCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxolo-benzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridine ring is introduced using reagents like pyridine-3-carboxaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine-3-carboxaldehyde in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

Key Analog : N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide ()

This analog shares the dioxolo-benzothiazole core but differs in substituents:

  • Nitro group (electron-withdrawing) vs. methoxy group (electron-donating) on the benzamide.
  • Absence of the pyridin-3-ylmethyl substituent.
Property Target Compound Nitro Analog ()
Molecular Formula Not explicitly provided (inferred: C22H17N3O4S) C15H9N3O5S
Average Mass (Da) ~435 (estimated) 343.313
Key Substituents 4-methoxybenzamide, pyridin-3-ylmethyl 4-nitrobenzamide
ChemSpider ID Not available 5538856

Functional Implications :

  • The methoxy group in the target compound may improve stability and lipophilicity, favoring passive membrane diffusion .
  • Steric and Binding Effects : The pyridin-3-ylmethyl group introduces steric bulk and additional hydrogen-bonding capacity, which could optimize interactions with hydrophobic pockets or polar residues in biological targets (e.g., kinases or GPCRs).

Broader Structural Analogues in Patent Literature ()

A European patent () describes derivatives containing dioxolo-pyridinyl scaffolds linked to heteroaryl, piperidinyl, or oxetanylmethyl groups. While these compounds differ in core structure (e.g., benzimidazole-carboxylic acid vs. benzothiazole), the shared [1,3]dioxolo[4,5-c]pyridinyl motif suggests common synthetic strategies or therapeutic targets. Key distinctions include:

  • Core Heterocycle : The target compound’s benzothiazole core may confer distinct electronic properties compared to imidazole or pyridine-based systems.
  • Substituent Diversity : The patent emphasizes heteroaryl and piperidinyl groups, whereas the target compound uses a pyridinylmethyl-benzamide hybrid. This hybrid may balance solubility (via pyridine’s basic nitrogen) and target affinity (via benzamide’s planar aromaticity).

Research Findings and Hypotheses

  • Bioactivity : Nitro-substituted analogs () are often explored as prodrugs or intermediates due to nitro’s reducibility. In contrast, methoxy groups are associated with enhanced metabolic stability, as seen in drugs like methotrexate .
  • Patent Trends () : The inclusion of dioxolo-fused systems in patented molecules highlights their relevance in drug discovery, particularly for central nervous system or anti-inflammatory targets. The target compound’s pyridinylmethyl group may address limitations of earlier analogs, such as poor blood-brain barrier penetration.

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex molecular framework that includes a dioxolo-benzothiazole moiety, a methoxy group, and a pyridinylmethyl group attached to a benzamide core. The synthesis typically involves several steps:

  • Formation of Dioxolo-Benzothiazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Methoxy Group : This can be achieved through methylation reactions.
  • Attachment of Pyridinylmethyl Group : Usually done via nucleophilic substitution reactions.

2.1 Antitumor Activity

Research indicates that benzothiazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
B7A4312
B7A5491
4iHOP-920.5

These studies employed assays such as MTT to evaluate cell viability and flow cytometry for apoptosis assessment.

2.2 Anti-inflammatory Properties

The compound's mechanism may also involve modulation of inflammatory pathways. In studies assessing the expression levels of inflammatory markers like IL-6 and TNF-α in macrophages, significant reductions were observed when treated with benzothiazole derivatives.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets and signaling pathways. This interaction can lead to:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
  • Modulation of Inflammatory Responses : Through downregulation of pro-inflammatory cytokines.

4. Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Antitumor Effects :
    • A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines (A431 and A549). The active compounds demonstrated significant cytotoxic effects and induced apoptosis at low concentrations .
  • Inflammatory Response Modulation :
    • Compounds were tested for their ability to reduce inflammatory markers in RAW264.7 macrophages. Results indicated that certain derivatives effectively decreased IL-6 and TNF-α levels .

5. Conclusion

This compound represents a promising candidate for further research in cancer therapeutics and anti-inflammatory treatments. Its unique chemical structure allows for diverse biological activities that warrant additional exploration in both preclinical and clinical settings.

Q & A

Q. What are the critical steps in synthesizing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide, and how is purity ensured?

The synthesis typically involves multi-step organic reactions, including coupling of the benzothiazole core with methoxybenzamide and pyridinylmethyl groups. Key steps include:

  • Functional group activation : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the dioxolo-benzothiazole and methoxybenzamide moieties .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol are employed to enhance reaction efficiency .
  • Purity control : Post-synthesis purification via column chromatography or recrystallization, followed by characterization using HPLC (≥95% purity) and NMR (1H/13C) to confirm structural integrity .

Q. How do the functional groups in this compound influence its reactivity and characterization?

The compound’s reactivity is dictated by:

  • Dioxolo-benzothiazole core : Electron-rich aromatic system prone to electrophilic substitution; thiazole nitrogen may participate in hydrogen bonding .
  • Methoxybenzamide : The electron-donating methoxy group stabilizes the aromatic ring, while the amide linkage allows for hydrogen-bonding interactions in biological systems .
  • Pyridinylmethyl group : The pyridine nitrogen acts as a weak base, influencing solubility and potential metal coordination . Characterization via IR spectroscopy can identify C=O stretching (amide I band at ~1650 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for higher yields?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify optimal temperatures (e.g., 60–80°C) and solvent mixtures (DMF:H₂O 9:1) .
  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
  • Scale-up considerations : Maintain consistent stirring rates and heat transfer to avoid side reactions during larger-scale syntheses .

Q. How can computational methods predict the compound’s biological activity or stability?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina; prioritize docking poses with lowest binding energies .
  • DFT calculations : Analyze electron density maps to predict sites of nucleophilic/electrophilic attack, aiding in stability assessments under physiological conditions .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability, guiding in vitro testing priorities .

Q. How do researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine NMR (e.g., DEPT-135 for quaternary carbon identification) with high-resolution MS to confirm molecular weight .
  • Dynamic NMR : Resolve overlapping peaks caused by rotational isomers (e.g., amide bond rotation) by varying temperature during NMR acquisition .
  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., de-methylated analogs) and adjust reaction conditions to suppress their formation .

Q. What strategies are used to study the compound’s biological activity in complex matrices?

  • Competitive binding assays : Use fluorescence polarization to measure displacement of labeled ligands from target proteins .
  • Metabolite tracking : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS; identify phase I/II modifications .
  • Cellular uptake studies : Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to visualize subcellular localization .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueParametersApplication
HPLC Column: C18, 5 µm; Mobile phase: MeCN/H₂O (70:30); Flow: 1 mL/minPurity assessment
1H NMR Solvent: DMSO-d6; δ 7.8–8.2 ppm (pyridine protons); δ 3.8 ppm (methoxy group)Structural confirmation
HRMS Ionization: ESI+; m/z calculated for C₂₃H₁₈N₃O₃S: 424.1021Molecular formula validation

Q. Table 2: Common Synthetic Challenges and Mitigations

IssueCauseSolution
Low yieldPoor amide coupling efficiencyUse HATU/DIPEA in DMF
Impurity at δ 2.5 ppm (NMR)Unreacted pyridinylmethyl precursorExtend reaction time to 24h
HPLC tailingResidual DMF in productWash with 10% aqueous LiCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.